molecular formula C48H65F3N14O14S2 B10824158 Desmopressin (trifluoroacetate salt)

Desmopressin (trifluoroacetate salt)

Cat. No.: B10824158
M. Wt: 1183.2 g/mol
InChI Key: SSJRGONHCCPVKV-IFHOVBQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmopressin (trifluoroacetate salt) is a synthetic analogue of vasopressin, an endogenous hormone that plays a crucial role in regulating water balance in the body. It is primarily used for its antidiuretic properties, helping to reduce urine production and manage conditions such as central diabetes insipidus, nocturia, and certain bleeding disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmopressin is synthesized through solid-phase peptide synthesis, involving the stepwise addition of amino acids to a resin-bound growing peptide chain. The trifluoroacetate salt form is obtained by reacting the free base of desmopressin with trifluoroacetic acid.

Industrial Production Methods: Industrial production of desmopressin involves large-scale solid-phase synthesis, purification, and crystallization to obtain the trifluoroacetate salt form. The process ensures high purity and consistency required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Desmopressin trifluoroacetate salt can undergo various chemical reactions, including:

  • Decarboxylation: Trifluoroacetate salts can be decarboxylated using iron photocatalysis.

  • Hydrolysis: The trifluoroacetate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

  • Decarboxylation: Iron photocatalysts and light.

  • Hydrolysis: Acidic or basic solutions.

Major Products Formed:

  • Decarboxylation: Desmopressin free base.

  • Hydrolysis: Trifluoroacetic acid and desmopressin free base.

Scientific Research Applications

Desmopressin trifluoroacetate salt is widely used in scientific research and clinical applications:

  • Chemistry: Used as a reagent in peptide synthesis and modification studies.

  • Biology: Studied for its effects on water reabsorption and kidney function.

  • Medicine: Applied in the treatment of central diabetes insipidus, nocturia, and bleeding disorders such as von Willebrand disease and mild hemophilia A.

  • Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Desmopressin exerts its effects by mimicking the action of vasopressin. It acts as a selective agonist of V2 receptors in the renal collecting ducts, leading to the translocation of aquaporin channels to the apical membrane and increased water reabsorption. This reduces urine production and helps manage conditions associated with excessive urination.

Comparison with Similar Compounds

Desmopressin trifluoroacetate salt is compared with other similar compounds, such as:

  • Vasopressin: The natural hormone it mimics, with similar antidiuretic effects.

  • Lypressin: Another synthetic analogue of vasopressin, used for similar medical applications.

  • Oxytocin: A related peptide hormone with different physiological roles, primarily in childbirth and lactation.

Desmopressin stands out due to its higher selectivity for V2 receptors and longer duration of action compared to natural vasopressin.

Properties

Molecular Formula

C48H65F3N14O14S2

Molecular Weight

1183.2 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C46H64N14O12S2.C2HF3O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;3-2(4,5)1(6)7/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);(H,6,7)/t28-,29+,30+,31+,32+,33+,34+;/m1./s1

InChI Key

SSJRGONHCCPVKV-IFHOVBQLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.